![molecular formula C20H16FNO4 B7468407 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide, also known as FFA-1 agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide agonist works by activating the free fatty acid receptor 1 (2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide), which is predominantly expressed in pancreatic beta cells and adipose tissue. Activation of 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide leads to the release of insulin and improves glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide agonist has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight in preclinical studies. It also has anti-inflammatory effects and can reduce hepatic steatosis and improve lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide agonist is a potent and selective agonist for 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide, making it an ideal tool for studying the physiological and biochemical effects of 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide activation. However, its limited solubility and stability can pose challenges in experimental design and interpretation of results.
Zukünftige Richtungen
Future research on 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide agonist should focus on its potential therapeutic applications in metabolic disorders, including type 2 diabetes and obesity. It is also important to investigate the long-term safety and efficacy of 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide agonist in clinical trials. Additionally, the development of more stable and soluble analogs of 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide agonist could improve its utility in experimental design.
In conclusion, 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide agonist is a promising compound for the treatment of metabolic disorders. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it an attractive target for further research.
Synthesemethoden
The synthesis of 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide agonist involves several steps, including the reaction of 4-fluorobenzoyl chloride with 4-hydroxydiphenyl ether to form 4-(4-fluorobenzoyl)phenoxyphenyl ketone. This intermediate is then reacted with furfurylamine in the presence of acetic anhydride to produce 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide agonist has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and metabolic disorders. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce body weight in preclinical studies.
Eigenschaften
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-16-7-3-14(4-8-16)20(24)15-5-9-17(10-6-15)26-13-19(23)22-12-18-2-1-11-25-18/h1-11H,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKUNGNJOXRJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)

![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)
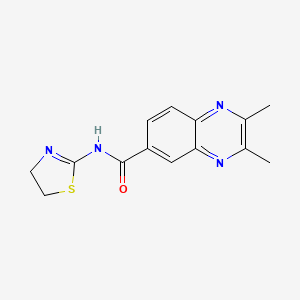
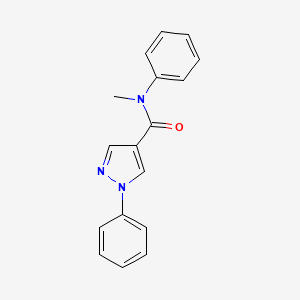
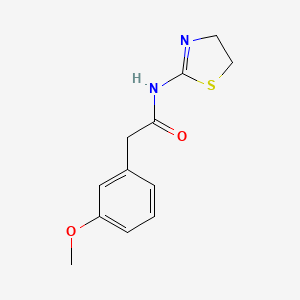
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B7468377.png)
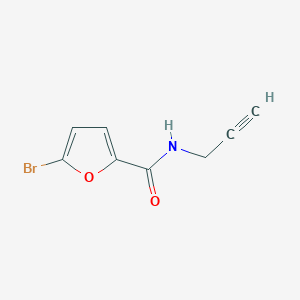

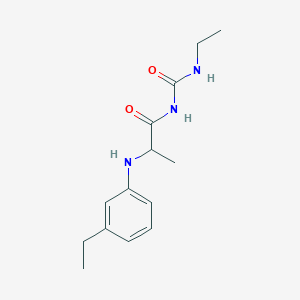
![4-[(4-Fluorophenyl)methylamino]benzenesulfonamide](/img/structure/B7468399.png)
![1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B7468400.png)
![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)